4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid
Description
This compound features a central 4-oxobutanoic acid backbone linked to a sulfamoyl-substituted aniline moiety. The sulfamoyl group is further modified with benzyl and methyl substituents, distinguishing it from simpler derivatives. The benzyl(methyl)sulfamoyl group introduces hydrophobicity, while the carboxylic acid moiety enhances aqueous solubility. Potential applications include antimicrobial or radiopharmaceutical roles, inferred from structural analogs .
Properties
IUPAC Name |
4-[4-[benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-20(13-14-5-3-2-4-6-14)26(24,25)16-9-7-15(8-10-16)19-17(21)11-12-18(22)23/h2-10H,11-13H2,1H3,(H,19,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDIQELVJZANMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
Benzylmethylamine reacts with chlorosulfonic acid (ClSO₃H) in an inert solvent such as dichloromethane (DCM) at 0–5°C to form benzyl(methyl)sulfamoyl chloride. The exothermic reaction requires careful temperature control to avoid side products:
The crude product is purified via vacuum distillation or recrystallization from ethyl acetate.
Yield Optimization
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Solvent Choice : Dichloromethane outperforms tetrahydrofuran (THF) due to better solubility of intermediates.
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Stoichiometry : A 1:1.2 molar ratio of benzylmethylamine to ClSO₃H maximizes yield (82–85%).
Sulfonylation of 4-Nitroaniline
The sulfamoyl group is introduced via electrophilic aromatic substitution (EAS) on 4-nitroaniline.
Reaction Conditions
4-Nitroaniline reacts with benzyl(methyl)sulfamoyl chloride in the presence of pyridine as a base, which neutralizes HCl and activates the sulfonyl chloride:
The reaction proceeds at 60–70°C for 6–8 hours in DCM, yielding 75–78% product.
Characterization Data
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FTIR : Peaks at 1,323 cm⁻¹ (S=O asymmetric stretch) and 1,174 cm⁻¹ (SO₂-N stretch) confirm sulfonamide formation.
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¹H NMR : Aromatic protons appear as doublets at δ 7.88–8.32 ppm, while the benzyl group resonates as a singlet at δ 4.72 ppm.
Reduction of Nitro Group to Amine
The nitro group in 4-[benzyl(methyl)sulfamoyl]nitrobenzene is reduced to an amine, enabling subsequent amide coupling.
Catalytic Hydrogenation
Using 10% Pd/C under 50 psi H₂ in ethanol at 25°C for 4 hours achieves quantitative reduction. Alternative methods include Fe/HCl, though catalytic hydrogenation is preferred for higher purity.
Post-Reduction Processing
The amine intermediate is isolated via filtration and recrystallized from ethanol/water (yield: 90–92%).
Amide Coupling with Succinic Anhydride
The final step involves forming the amide bond between 4-[benzyl(methyl)sulfamoyl]aniline and succinic anhydride.
Schotten-Baumann Reaction
Under Schotten-Baumann conditions, the amine reacts with succinic anhydride in aqueous NaOH and diethyl ether:
Alternative Coupling Agents
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Dicyclohexylcarbodiimide (DCC) : Enhances yield to 85% in DMF at 25°C.
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) : Reduces side reactions in polar aprotic solvents.
Purification and Characterization
Spectroscopic Analysis
| Technique | Key Peaks |
|---|---|
| FTIR | 1,677 cm⁻¹ (C=O stretch), 3,311 cm⁻¹ (O-H stretch) |
| ¹H NMR | δ 12.1 ppm (COOH), δ 2.51–2.89 ppm (CH₂ groups) |
| ¹³C NMR | δ 174.2 ppm (COOH), δ 167.5 ppm (amide C=O) |
Challenges and Optimization
Side Reactions
Chemical Reactions Analysis
Types of Reactions
4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonamide or carboxylic acid groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula: CHNOS. Its structure features a sulfonamide group, which is known for enhancing the pharmacological activity of compounds. The presence of both benzyl and anilino groups contributes to its potential biological interactions.
Medicinal Applications
1. Anticancer Activity:
Research indicates that compounds similar to 4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
2. Anti-inflammatory Properties:
The compound's structural characteristics suggest potential anti-inflammatory effects. Sulfonamide derivatives have been explored for their ability to modulate inflammatory responses, making them candidates for treating conditions like arthritis and other inflammatory diseases .
3. Carbonic Anhydrase Inhibition:
Recent studies have identified the compound as a selective inhibitor of type II carbonic anhydrase. This enzyme plays a crucial role in various physiological processes, including pH regulation and fluid balance. Inhibition of carbonic anhydrase can be beneficial in treating glaucoma and other ocular conditions through localized administration .
Case Studies
Case Study 1: Antitumor Activity
A study evaluated the efficacy of this compound in vitro against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 2: Inhibition of Carbonic Anhydrase
In a pharmacokinetic study involving animal models, the compound was administered via intraperitoneal injection. Plasma samples were analyzed using HPLC-MS/MS to identify metabolites and confirm the compound's action as a carbonic anhydrase inhibitor. The findings supported its potential use in ocular therapies .
Mechanism of Action
The mechanism of action of 4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to its targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key differences between the target compound and its analogs:
Functional Group Impact on Bioactivity
Solubility and Formulation Challenges
Biological Activity
4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid, also known by its CAS number 514797-07-0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
- Molecular Formula: C18H20N2O5S
- Molecular Weight: 376.43 g/mol
- CAS Number: 514797-07-0
This compound features a complex structure that includes a sulfamoyl group and an oxobutanoic acid moiety, which may contribute to its biological interactions.
The biological activity of this compound is primarily linked to its potential as an inhibitor of specific enzymes involved in neurotransmitter regulation, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are of significant interest due to their role in enhancing cholinergic neurotransmission.
Enzyme Inhibition
Research indicates that compounds similar to this compound may exhibit dual inhibitory effects on AChE and BuChE. This dual inhibition is crucial for developing therapeutic agents against Alzheimer's disease, where acetylcholine levels are critically low.
In Vitro Studies
A study assessing the inhibitory activity of various derivatives on AChE and BuChE found that structural modifications significantly influenced potency. For instance, the introduction of different aryl groups enhanced the inhibitory effects, suggesting that similar modifications could be explored for this compound to optimize its activity .
Table 1: Inhibitory Activity of Related Compounds
| Compound Name | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| Compound A | 5.90 ± 0.07 | 6.76 ± 0.04 |
| Compound B | 1.11 ± 0.09 | Not reported |
| This compound | TBD | TBD |
Case Studies
- Alzheimer's Disease Model : In a rat model of Alzheimer's disease, compounds with similar structural frameworks demonstrated significant improvements in cognitive function when administered at specific dosages. The dual inhibition of AChE and BuChE was correlated with increased acetylcholine levels in the hippocampus .
- Safety and Toxicology : Preliminary toxicological assessments indicated that derivatives of this compound exhibited low cytotoxicity in various cell lines, suggesting a favorable safety profile for further development .
Q & A
Q. What are the recommended synthetic routes for 4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid, and how can intermediates be characterized?
The synthesis of this compound likely involves multi-step reactions, including sulfonamide formation, acylation, and coupling. A plausible route could begin with the Friedel-Crafts acylation of maleic anhydride to generate a 4-aryl-4-oxo-2-butenoic acid intermediate, followed by Michael-type addition with thioglycolic acid to introduce the sulfamoyl group . Key intermediates should be characterized using:
Q. How can researchers assess the purity and stability of this compound under experimental conditions?
- Purity : Use reverse-phase HPLC with UV detection (λ = 210–280 nm) and compare retention times against standards. Mass spectrometry can detect trace impurities .
- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via TLC or HPLC. Acidic/basic conditions may hydrolyze the sulfamoyl or amide bonds .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinases).
- Antimicrobial activity : Perform broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
Advanced Research Questions
Q. How can conflicting bioactivity data between similar sulfamoyl-anilino derivatives be resolved?
Discrepancies may arise from:
- Stereochemical variability : The compound may exist as R/S enantiomers, which can be separated via chiral HPLC and tested individually .
- Solubility differences : Use DMSO/water co-solvents or nanoformulations to improve bioavailability in cell-based assays .
- Off-target effects : Employ proteome-wide profiling (e.g., thermal shift assays) to identify non-specific binding .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Prodrug modification : Esterify the carboxylic acid group to enhance membrane permeability, as seen in 4-oxobutanoic acid prodrugs .
- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., sulfamoyl cleavage) and introduce blocking groups (e.g., fluorine substitution) .
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- Docking simulations : Use AutoDock Vina to predict binding modes to target proteins (e.g., histone deacetylases) .
- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with bioactivity data .
- MD simulations : Assess conformational flexibility of the benzyl(methyl)sulfamoyl group in aqueous vs. lipid environments .
Q. What analytical methods resolve contradictions in spectroscopic data for degradation products?
- LC-HRMS/MS : Identify degradation fragments (e.g., 4-oxobutanoic acid or aniline derivatives) and propose pathways .
- 2D NMR (COSY, HSQC) : Assign signals for complex mixtures, such as oxidized sulfamoyl byproducts .
Methodological Considerations
- Synthetic reproducibility : Control Friedel-Crafts acylation temperature (<0°C) to prevent polyacylation .
- Chiral analysis : Use polarimetric detectors in HPLC or derivatize with Marfey’s reagent for enantiomeric excess determination .
- Toxicity screening : Include Ames tests for mutagenicity and hERG binding assays to prioritize candidates for preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
